Zuclomiphene-D4 citrate
Description
Contextualizing Clomiphene Citrate (B86180): A Racemic Mixture of Isomers
In the realm of scientific investigation, the differentiation between zuclomiphene (B94539) and enclomiphene (B195052) is paramount. Zuclomiphene is generally characterized by its estrogenic (agonist) activity, whereas enclomiphene is considered to be anti-estrogenic (antagonist). researchgate.netresearchgate.net This fundamental difference in their interaction with estrogen receptors leads to distinct physiological responses. For instance, enclomiphene is primarily responsible for the anti-estrogenic effects that lead to the stimulation of gonadotropin release, a key mechanism in its clinical use. oup.comchemicalbook.com Conversely, zuclomiphene's estrogenic properties can counteract some of the effects of enclomiphene.
A significant point of differentiation in research is their pharmacokinetic profiles. Zuclomiphene has a notably longer biological half-life compared to enclomiphene. mensreproductivehealth.comncats.io This prolonged presence in the body means that zuclomiphene can accumulate over time, potentially contributing to long-term effects. mensreproductivehealth.com In contrast, enclomiphene has a shorter half-life of approximately 10 hours, leading to more rapid clearance from the body. mensreproductivehealth.com This disparity in clearance rates is a crucial factor in understanding the sustained or cumulative effects observed with clomiphene citrate administration.
The following table summarizes the key differentiators between the two isomers:
| Characteristic | Zuclomiphene (cis-isomer) | Enclomiphene (trans-isomer) |
|---|---|---|
| Primary Activity | Estrogenic (Agonist) researchgate.net | Anti-estrogenic (Antagonist) researchgate.net |
| Biological Half-life | Long (accumulates in the body) mensreproductivehealth.comncats.io | Short (~10 hours) mensreproductivehealth.com |
| Effect on Gonadotropins | Can inhibit LH secretion medchemexpress.commedchemexpress.com | Stimulates LH and FSH release mensreproductivehealth.com |
Preclinical studies in various animal models have further elucidated the distinct pharmacological activities of zuclomiphene and enclomiphene. In rat models, zuclomiphene has been shown to act as a potent estrogen agonist in the uterus, while enclomiphene antagonizes this effect. oup.com Both isomers, however, have been observed to reduce bone turnover and serum cholesterol. oup.com
Research in mice has demonstrated that enclomiphene citrate, in combination with human chorionic gonadotropin (hCG), can induce ovulation, whereas zuclomiphene was not capable of inducing ovulation under the same conditions. researchgate.net This highlights the primary role of the anti-estrogenic isomer in stimulating the ovulatory process. However, other studies have indicated that at high concentrations, both isomers can have adverse effects on fertilization and early embryo development in mice. nih.gov
In male animal models, enclomiphene has been investigated for its ability to raise testosterone (B1683101) levels by stimulating the hypothalamic-pituitary-gonadal axis. europa.eu In contrast, zuclomiphene's estrogenic nature can lead to a reduction in testosterone levels. wikipedia.org These preclinical findings underscore the opposing actions of the two isomers and their differential impact on the endocrine system.
Zuclomiphene (cis-isomer) and Enclomiphene (trans-isomer) Differentiation in Research
The Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research
Isotopic labeling is a powerful technique in pharmaceutical research that involves the incorporation of stable or radioactive isotopes into drug molecules. musechem.com This allows researchers to trace the metabolic fate of a compound, understand its mechanism of action, and quantify its presence in biological samples with high precision. musechem.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is of particular interest in this field. symeres.comclearsynth.com
The replacement of hydrogen atoms with deuterium atoms in a drug molecule can lead to a phenomenon known as the kinetic isotope effect. musechem.com This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. musechem.com This can result in altered pharmacokinetic properties, such as reduced clearance and an extended half-life. symeres.com
Zuclomiphene-D4 citrate is a deuterated analog of zuclomiphene citrate, where four hydrogen atoms have been replaced with deuterium atoms. medchemexpress.comartis-standards.com As a stable isotope-labeled compound, it serves as an invaluable tool in various research applications. clearsynth.comacanthusresearch.com Its primary utility lies in its use as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. mdpi.comnih.gov
In quantitative studies, an isotopically labeled standard like this compound is added to a biological sample in a known amount before processing. Because it is chemically identical to the non-labeled analyte (zuclomiphene), it behaves similarly during extraction, derivatization, and chromatography. researchgate.net However, due to its higher mass, it can be distinguished from the endogenous compound by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte, as any sample loss during processing will affect both the labeled standard and the analyte equally.
The following table outlines the key properties of this compound:
| Property | Description |
|---|---|
| Chemical Identity | Deuterium-labeled Zuclomiphene Citrate medchemexpress.com |
| Isotopic Label | Four deuterium atoms (D4) artis-standards.com |
| Primary Application | Internal standard for quantitative analysis mdpi.comnih.gov |
| Analytical Technique | Mass Spectrometry (MS) researchgate.net |
The use of deuterated analogues like this compound extends beyond simple quantification. These compounds are instrumental in a range of mechanistic and quantitative investigations:
Metabolism Studies: Deuterium labeling allows researchers to accurately trace the metabolic pathways of a drug. clearsynth.com By analyzing the mass shifts in metabolites, scientists can identify the sites of metabolic reactions and understand how the drug is broken down in the body.
Pharmacokinetic Analysis: The use of deuterated standards is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. This information is fundamental in understanding a drug's behavior in a biological system.
Bioavailability and Bioequivalence Studies: These studies often rely on the precise measurement of drug concentrations in biological fluids, a task for which deuterated internal standards are ideally suited.
Kinetic Isotope Effect Studies: The strategic placement of deuterium can be used to probe the mechanisms of enzymatic reactions. symeres.com A significant change in the reaction rate upon deuterium substitution can provide insights into the rate-limiting steps of a metabolic process.
Quantitative Proteomics and Metabolomics: Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the relative or absolute quantification of thousands of proteins and metabolites in complex biological samples. symeres.com
Structure
2D Structure
Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-1,1,2,2-tetradeuterio-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i19D2,20D2; |
InChI Key |
PYTMYKVIJXPNBD-VPBGPPQFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Zuclomiphene D4 Citrate
Rational Design and Strategies for Deuterium (B1214612) Incorporation into Zuclomiphene (B94539) Structure
The primary rationale for introducing deuterium into the zuclomiphene structure is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond in a rate-determining step proceed more slowly. nih.govportico.org In drug metabolism, many oxidative reactions are catalyzed by cytochrome P450 (CYP) enzymes and involve C-H bond cleavage. nih.govnih.gov By selectively replacing hydrogen atoms at known metabolic "hot spots" with deuterium, it is possible to slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles. researchgate.net
In Zuclomiphene-D4 citrate (B86180), the four deuterium atoms are strategically placed on the ethoxyamine side chain. The synthesis of this labeled compound requires a multi-step approach that maintains the correct (Z)-stereochemistry of the triphenylethylene (B188826) core while introducing the deuterium atoms at the desired positions.
A plausible synthetic strategy involves the following key steps:
Synthesis of the Core Precursor : A key intermediate is the phenolic triphenylethylene core, (Z)-2-chloro-1,2-diphenyl-1-(4-hydroxyphenyl)ethene. Stereoselective methods, such as a nickel-catalyzed addition of an aryl Grignard reagent to diphenylacetylene, can be employed to ensure the desired (Z)-isomer is the major product. figshare.comacs.org Fractional crystallization can also be used to separate the Z- and E-isomers if a mixture is formed. acs.org
Preparation of the Deuterated Reagent : A deuterated alkylating agent is required. For Zuclomiphene-D4, this would be a D4-labeled version of 2-(diethylamino)ethyl chloride, specifically 1,1,2,2-tetradeuterio-2-(diethylamino)ethyl chloride. This can be synthesized from a deuterated starting material, such as deuterated ethanolamine, through standard organic transformations.
Williamson Ether Synthesis : The final deuteration step is typically achieved through a Williamson ether synthesis. libguides.com The phenolic precursor is deprotonated with a suitable base (e.g., sodium hydride) to form a phenoxide ion. This potent nucleophile then reacts with the deuterated 2-(diethylamino)ethyl chloride-D4 via an SN2 reaction to form the deuterated ether linkage, yielding Zuclomiphene-D4. libguides.comorganic-chemistry.org
Salt Formation : The resulting free base, Zuclomiphene-D4, is then reacted with citric acid to form the stable Zuclomiphene-D4 citrate salt.
This targeted approach ensures that deuterium is incorporated only at the specified positions, preserving the rest of the molecular structure.
Isotopic Purity Assessment and Enrichment Techniques for Research-Grade Materials
For any deuterated compound intended for research, it is crucial to determine both its chemical purity and its isotopic purity. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions.
Isotopic Purity Assessment: The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium labels. ansto.gov.aunih.gov
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the two methylene (B1212753) groups of the ethoxyamine side chain would be absent or significantly diminished.
²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal in the region corresponding to the now-deuterated positions, providing direct evidence of successful incorporation.
Quantitative NMR: Advanced quantitative NMR techniques can also be used to determine the level of isotopic enrichment by comparing the integrals of residual proton signals with those of non-deuterated protons elsewhere in the molecule. anr.frnsf.gov
The following interactive table illustrates a hypothetical isotopic distribution for a batch of this compound as determined by HRMS.
| Isotopologue | Description | Relative Abundance (%) |
| D4 | Fully Deuterated | 98.5 |
| D3 | Missing one Deuterium | 1.2 |
| D2 | Missing two Deuteriums | 0.2 |
| D1 | Missing three Deuteriums | <0.1 |
| D0 | Non-deuterated | <0.1 |
Enrichment Techniques: Achieving high isotopic purity (>98%) is essential for research-grade materials. If the initial synthesis produces a mixture with significant amounts of partially deuterated species, enrichment is necessary. For complex organic molecules like this compound, the most effective purification and enrichment method is preparative high-performance liquid chromatography (HPLC). This technique can separate molecules based on subtle differences in their physical properties, allowing for the isolation of the desired D4 isotopologue from the others. ansto.gov.au
Considerations for Laboratory-Scale Synthesis and Material Characterization for Research
The synthesis of this compound on a laboratory scale requires careful control over reaction conditions and rigorous characterization of the final product to ensure it is suitable for research applications.
Key Synthetic Considerations:
Stereochemical Control: Zuclomiphene is the (Z)-isomer of clomiphene, and its biological activity is distinct from the (E)-isomer (enclomiphene). It is critical that the synthetic route preserves the Z-configuration of the double bond. acs.org Reaction conditions and purification methods must be chosen to prevent isomerization.
Inert Atmosphere: Reactions involving strong bases like sodium hydride or organometallic reagents like Grignards must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
Purification of Intermediates: Each step of the synthesis should be followed by appropriate purification (e.g., column chromatography, crystallization) to remove byproducts and unreacted starting materials, ensuring the high chemical purity of the final compound.
Material Characterization for Research: A comprehensive characterization is necessary to confirm the identity, purity, and isotopic enrichment of the final product. This typically involves a suite of analytical methods. ansto.gov.auansto.gov.au
| Analytical Technique | Purpose | Key Findings for this compound |
| HPLC | Determines chemical purity and separates geometric isomers. nih.govnih.gov | A high purity level (e.g., >99%) with no detectable (E)-isomer. |
| HRMS | Confirms molecular weight and determines isotopic purity. rsc.orgnih.gov | The measured molecular weight will match the theoretical mass of the D4 compound. The isotopic distribution analysis confirms high D4 enrichment. |
| ¹H NMR | Confirms the chemical structure and location of deuterium. | Absence of proton signals at the -OCH₂CH₂N- positions. All other signals corresponding to the zuclomiphene structure are present and correctly integrated. |
| ²H NMR | Directly detects the incorporated deuterium. | A signal appears in the spectrum corresponding to the deuterated methylene groups, confirming the site of labeling. |
| ¹³C NMR | Provides further structural confirmation. | The spectrum will be consistent with the zuclomiphene structure. Carbon signals attached to deuterium may show splitting (due to C-D coupling) and a slight shift. |
By combining these synthetic and analytical methodologies, high-purity, well-characterized this compound can be produced for use in advanced research settings.
Sophisticated Analytical Characterization and Quantification of Zuclomiphene D4 Citrate
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of Zuclomiphene-D4 citrate (B86180), offering high sensitivity and selectivity. When coupled with liquid chromatography (LC), it provides a powerful platform for isomer-specific analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies for Isomer Analysis
LC-MS and tandem MS (LC-MS/MS) are the premier methods for the simultaneous determination of clomiphene isomers, including Zuclomiphene (B94539) and its deuterated analogue. These techniques leverage the separation power of liquid chromatography with the precise mass detection of mass spectrometry.
In a typical LC-MS/MS setup, the sample is first injected into an LC system where the isomers are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio (m/z) of the parent and fragment ions are then detected, allowing for highly specific identification and quantification.
For instance, a rapid, sensitive, and selective LC-MS method has been described for the simultaneous determination of zuclomiphene and enclomiphene (B195052) in plasma. nih.gov This method utilizes a C18 analytical column and a mobile phase of methanol (B129727) and water with trifluoroacetic acid. nih.gov The strategic deuterium (B1214612) labeling in Zuclomiphene-D4 citrate results in a characteristic +4 amu shift in its mass spectrum compared to the non-deuterated form, enabling its use as an internal standard for precise quantification. vulcanchem.com
Application as an Internal Standard in Quantitative Bioanalytical Assays
The primary application of this compound in research is as an internal standard (IS) in quantitative bioanalytical assays. medchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
Due to its structural similarity and co-elution with Zuclomiphene, but distinct mass, this compound is an ideal internal standard. For example, in studies quantifying clomiphene and its metabolites in human plasma, stable isotope-labeled internal standards like this compound are crucial for achieving accurate results according to FDA guidelines. nih.gov The use of a deuterated internal standard is a common practice in LC-MS/MS methods for the quantification of drugs and their metabolites in biological matrices. nih.govnih.gov
Method Development and Validation for Isomer Determination in Biological Matrices (e.g., plasma, tissue extracts)
Developing and validating a bioanalytical method for determining Zuclomiphene isomers in biological matrices like plasma is a meticulous process. It involves several key steps to ensure the method is reliable, reproducible, and accurate.
Sample Preparation: The first step is to extract the analytes from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For clomiphene isomers, LLE with solvents like methyl tertiary butyl ether or ethyl acetate (B1210297) has been successfully employed. nih.govjapsonline.com Protein precipitation is another common approach. nih.govpensoft.net
Chromatographic Separation: A robust chromatographic method is essential to separate the isomers from each other and from other endogenous components in the sample. This is typically achieved using a C18 reversed-phase column with a gradient elution of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer containing a small percentage of acid (like formic acid). nih.govdshs-koeln.de
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. japsonline.com In MRM, specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. For clomiphene, a common transition is m/z 406.18 to 100.11. japsonline.comjapsonline.com
Validation: The developed method must be validated according to international guidelines (e.g., FDA, EMA). nih.govjapsonline.com Validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. innovareacademics.in
Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration. For clomiphene, linearity has been established in ranges such as 12.5–500.0 ng/ml. japsonline.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. nih.gov Within-day coefficients of variation for clomiphene isomer assays have been reported to be between 2.1% and 7.2%. nih.gov
Recovery: The efficiency of the extraction process. Recoveries for clomiphene are often greater than 95%. japsonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. rjptonline.org
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
A validated LC-MS/MS method for clomiphene in plasma demonstrated a lower limit of quantification (LLOQ) of 12.5 ng/ml, with a linear range up to 500.0 ng/ml. japsonline.com The recovery was found to be over 95.82%, and the accuracy was within 3.25%–4.79%. japsonline.com
High-Performance Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and analysis of Zuclomiphene and its isomers.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Resolution
Reverse-phase HPLC is the most common chromatographic mode for separating clomiphene isomers. rjptonline.orgrjptonline.org In RP-HPLC, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Several studies have reported the successful separation of clomiphene isomers using RP-HPLC. rjptonline.orgresearchgate.net For example, a method using a C18 column with a mobile phase of methanol and acetonitrile (90:10 v/v) has been developed for the estimation of clomiphene citrate. rjptonline.org The retention times for the E and Z isomers of clomiphene have been reported to be 3.65 and 5.36 minutes, respectively, on a C4 column. researchgate.net
| Parameter | Condition 1 rjptonline.org | Condition 2 researchgate.net | Condition 3 mdpi.com |
|---|---|---|---|
| Stationary Phase | C18 column (250mm × 4.5mm, 5μm) | OYSTER BDS C4 (250mm x 4.6mm, 5µm) | Luna C18 column |
| Mobile Phase | Methanol:Acetonitrile (90:10 v/v) | 0.2 M Potassium dihydrogen Phosphate:Acetonitrile (pH 3.2) (50:50 v/v) | Methanol:Water (70:30 v/v) with 0.05% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 295 nm | UV at 290 nm | MS detection |
| Retention Time (Clomiphene Citrate) | 3.44 min | E-isomer: 3.65 min, Z-isomer: 5.36 min | Zuclomiphene: 3.35 min, Enclomiphene: 4.04 min |
Optimization of Chromatographic Conditions for Research Applications
Optimizing chromatographic conditions is crucial for achieving the desired separation and sensitivity in research applications. nih.govresearchgate.net This involves systematically adjusting various parameters to find the optimal set of conditions.
Key parameters that are often optimized include:
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer, the type of organic solvent (e.g., methanol, acetonitrile), and the pH of the buffer can significantly impact the retention and resolution of the isomers. rjptonline.org
Stationary Phase: The choice of the column (e.g., C18, C8, C4, or chiral columns) can influence the selectivity of the separation. innovareacademics.inresearchgate.net
Flow Rate: Adjusting the flow rate can affect the analysis time and the efficiency of the separation. rjptonline.org
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of the separation.
Detection Wavelength: For UV detection, selecting the wavelength of maximum absorbance for the analytes is important for achieving high sensitivity. rjptonline.org
Rigorous Method Validation Criteria in Analytical Research
The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. For this compound, as with its non-deuterated counterpart, this involves a series of experiments to evaluate specificity, selectivity, linearity, precision, accuracy, robustness, and stability.
Specificity and selectivity are crucial parameters that demonstrate the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the analysis of this compound, the primary concern is potential interference from endogenous matrix components, metabolites, and concomitant medications.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers a high degree of selectivity. nih.gov The chromatographic separation, typically on a C18 column, isolates this compound from other compounds based on its physicochemical properties. japsonline.comnih.gov The mass spectrometer further enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte. For clomiphene, a transition of m/z 406.18→100.11 has been reported. japsonline.comjapsonline.com A similar, but distinct, transition would be monitored for this compound to ensure its unique detection.
To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant interfering peaks are present at the retention time of the analyte. impactfactor.org The method's specificity is confirmed by comparing the chromatograms of blank samples, samples spiked with the analyte, and samples containing potential interfering substances. nih.gov
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of clomiphene, a calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations. A linear relationship is expected, with a correlation coefficient (r²) of greater than 0.99 being a common acceptance criterion. japsonline.comnih.gov For instance, a validated LC-MS/MS method for clomiphene demonstrated linearity over a concentration range of 12.5–500.0 ng/mL. japsonline.comjapsonline.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and interday precision are evaluated by analyzing replicate quality control (QC) samples at different concentration levels. For a validated clomiphene method, intraday precision was reported to be between 1.91% and 3.89% (RSD), while interday precision was also within acceptable limits. japsonline.com
Accuracy is the closeness of the mean test results obtained by the method to the true value. It is determined by analyzing QC samples with known concentrations and is expressed as the percentage of the nominal value or relative error (RE). For the bioanalysis of clomiphene, accuracy values were found to be within a relative error of -1.79% to 4.38%. japsonline.com
The following tables present representative data from a validated LC-MS/MS method for the quantification of clomiphene, which illustrates the expected performance characteristics for a method analyzing this compound.
Table 1: Linearity Data for Clomiphene Quantification
| Concentration (ng/mL) | Mean Peak Area Ratio |
| 12.5 | 0.043 |
| 25.0 | 0.091 |
| 50.0 | 0.185 |
| 100.0 | 0.372 |
| 200.0 | 0.748 |
| 400.0 | 1.501 |
| 500.0 | 1.879 |
| Calibration Curve Equation: y = 0.00413x – 0.00854; r² > 0.99 | |
| (Data adapted from Krishnan VS, Darna B., 2023) japsonline.com |
Table 2: Precision and Accuracy Data for Clomiphene Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%RE) | Interday Accuracy (%RE) |
| Low QC | 25.0 | 24.5 | 3.89 | 3.54 | -2.00 | -1.79 |
| Medium QC | 150.0 | 153.2 | 2.56 | 2.89 | 2.13 | 2.56 |
| High QC | 450.0 | 467.5 | 1.91 | 2.12 | 3.89 | 4.38 |
| (Data adapted from Krishnan VS, Darna B., 2023) japsonline.com |
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations might include changes in mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain within the acceptance criteria despite these minor changes.
Stability of the analyte in a biological matrix under different storage and processing conditions is a critical aspect of method validation. For this compound, this would involve assessing its stability under various conditions, including:
Freeze-thaw stability: To evaluate the stability after repeated freezing and thawing cycles.
Short-term bench-top stability: To determine the stability at room temperature for the duration of sample preparation. impactfactor.org
Long-term stability: To assess stability over a prolonged period under frozen storage conditions.
Autosampler stability: To ensure the analyte is stable in the processed sample while waiting for injection into the analytical instrument.
For a validated method for clomiphene, stability was demonstrated under these conditions, with the accuracy of the measurements remaining within acceptable limits, typically ±15% of the nominal concentration. japsonline.com A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products. nih.gov Forced degradation studies, where the analyte is exposed to stress conditions such as acid, base, oxidation, and heat, are performed to demonstrate this capability. nih.gov
Pharmacokinetic and Metabolic Investigations Employing Zuclomiphene D4 Citrate
Isotopic Tracer Studies for Pharmacokinetic Profiling in Research Models
The use of Zuclomiphene-D4 citrate (B86180) as an isotopic tracer is instrumental in pharmacokinetic profiling. medchemexpress.comvulcanchem.com Stable isotope tracer methodologies are a cornerstone of early-phase metabolic clinical trials for assessing mechanisms of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. prosciento.com The deuterium (B1214612) label allows for the differentiation of the administered drug from its endogenous counterparts, facilitating precise measurement using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This precision is crucial for constructing accurate pharmacokinetic models and understanding the compound's behavior in various research models. nih.gov For instance, deuterated standards are used to quantify sterol levels in cell cultures, demonstrating the utility of isotopic labeling in cellular-level investigations. nih.gov These studies can reveal key pharmacokinetic parameters and help in understanding the compound's disposition within a biological system. vulcanchem.com
Comparative Pharmacokinetics of Zuclomiphene (B94539) and Enclomiphene (B195052) Isomers in Experimental Systems
Clomiphene citrate is a mixture of two geometric isomers, zuclomiphene (the cis-isomer) and enclomiphene (the trans-isomer), each possessing distinct pharmacokinetic profiles. oup.comresearchgate.netwikipedia.org Zuclomiphene generally exhibits a much longer half-life compared to enclomiphene. oup.commensreproductivehealth.comresearchgate.net
Significant differences in the elimination rates and half-lives of zuclomiphene and enclomiphene have been consistently reported. Studies have shown that enclomiphene is eliminated from the body relatively quickly, with a half-life estimated to be around 5 to 10 hours. oup.comoup.commensreproductivehealth.com In stark contrast, zuclomiphene has a considerably longer half-life, reported to be approximately 24 hours to several days, with detectable levels persisting in plasma for weeks after administration. oup.comoup.commartindowmarker.com This prolonged presence of zuclomiphene is a key differentiator in the pharmacokinetic profile of the two isomers. researchgate.netsciforschenonline.org Long-term therapy with clomiphene citrate leads to a significant accumulation of zuclomiphene, making it the predominant isomer in the serum. nih.gov
| Isomer | Reported Half-Life | Key Characteristics |
|---|---|---|
| Zuclomiphene | ~24 hours to several days oup.comoup.commensreproductivehealth.com | Long persistence in plasma, detectable for weeks oup.commartindowmarker.com |
| Enclomiphene | ~5-10 hours oup.comoup.commensreproductivehealth.com | Rapid elimination from the body oup.com |
The extended half-life of zuclomiphene suggests the involvement of specific physiological mechanisms. martindowmarker.com Research points towards stereo-specific enterohepatic recycling or sequestering as a likely explanation for the prolonged retention of zuclomiphene in the body. martindowmarker.comresearchgate.netnih.govfda.govreverso.net This process involves the excretion of the drug or its metabolites into the bile, followed by reabsorption from the intestine back into the bloodstream, effectively creating a cycle that extends its presence. fda.gov Early studies using radiolabeled clomiphene citrate showed that a significant portion of the dose is excreted in the feces over an extended period, which is consistent with enterohepatic circulation. martindowmarker.comfda.gov The lipophilic nature of zuclomiphene may also contribute to its sequestration in fatty tissues, further delaying its elimination. researchgate.net
Research into Differential Elimination Rates and Half-Lives
Elucidation of Metabolic Pathways and Biotransformation
Understanding the metabolic fate of zuclomiphene is crucial for a complete pharmacokinetic picture. This involves identifying the various metabolites formed and the enzymes responsible for these transformations. nih.govshimadzu.com
The use of deuterated probes like Zuclomiphene-D4 citrate is invaluable for identifying metabolites. glpbio.commedchemexpress.com In metabolic studies, the deuterium label helps to distinguish drug-derived metabolites from endogenous molecules in complex biological matrices like urine. researchgate.netupce.cz Phase I metabolism of clomiphene isomers generally involves oxidation reactions such as hydroxylation and N-dealkylation. wikipedia.orgdshs-koeln.de Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to facilitate excretion. dshs-koeln.demdpi.com For clomiphene, identified metabolites include hydroxylated and N-desethylated forms. wikipedia.orgoup.com For example, studies have identified 4-hydroxyclomiphene (B10858560) and N-desethylclomiphene as metabolites. wikipedia.org The use of deuterated substrates can aid in the characterization of these metabolites by mass spectrometry. researchgate.net
| Metabolic Phase | Reaction Type | Example Metabolites |
|---|---|---|
| Phase I | Oxidation (Hydroxylation, N-dealkylation) wikipedia.orgdshs-koeln.de | 4-hydroxyclomiphene, N-desethylclomiphene wikipedia.org |
| Phase II | Conjugation (Glucuronidation) dshs-koeln.demdpi.com | Glucuronide conjugates of parent drug and metabolites dshs-koeln.de |
Identification of Phase I and Phase II Metabolites Using Deuterated Probes
Tissue Distribution Studies Using Labeled Zuclomiphene in Animal Models
Investigations into the tissue distribution of zuclomiphene in animal models have been conducted using isotopically labeled versions of the compound to trace its path and persistence throughout the body. Studies employing Carbon-14 (¹⁴C)-labeled zuclomiphene in mice reveal significant details about its absorption, distribution, and retention in various organs and tissues. imedpub.com
Following a single oral administration of ¹⁴C-Zuclomiphene to mice, the compound was found to be widely distributed across numerous organs. imedpub.comeuropa.eu Research indicates that zuclomiphene not only distributes to a greater number of organs compared to its isomer, enclomiphene, but it also remains associated with specific tissues for extended periods. imedpub.com This prolonged retention is a key characteristic of its pharmacokinetic profile.
Detailed findings from a study in male C-57 black mice, which received a single 20 mg/kg oral dose of ¹⁴C-Zuclomiphene, demonstrated that radioactivity was quantifiable in various tissues. imedpub.com The concentrations peaked in most tissues at 4 hours post-dose. Notably, the highest concentrations of ¹⁴C-Zuclomiphene-derived radioactivity were observed in the bile and gall bladder, indicating significant biliary excretion. researchgate.net High concentrations were also found in the liver, kidneys, and pigmented organs like the eye's uveal tract. imedpub.comresearchgate.net The persistence of the compound was remarkable; while it was largely cleared from plasma by 336 hours post-dose, residual radioactivity was still present in the eye and its uveal tract at 864 hours. imedpub.comeuropa.eu This suggests a selective association with and lack of clearance from melanin-containing tissues. europa.eu
The extensive distribution and prolonged retention in certain tissues are critical findings from these animal studies. The tissue-to-plasma concentration ratios confirm that many tissues accrued and failed to clear the compound efficiently. imedpub.com Specifically, tissues showing a notable lack of clearance included the eye, gall bladder, brain, lungs, fat, adrenals, kidneys, and reproductive tissues. imedpub.com
Detailed Research Findings
The following tables present the concentration of ¹⁴C-Zuclomiphene in various tissues in male mice at different time points after a single oral dose.
Table 1: Concentration of ¹⁴C-Zuclomiphene in Male Mouse Tissues (4 Hours Post-Dose) Concentrations are expressed in ng equivalents of ¹⁴C-Zuclomiphene free base per gram of tissue.
| Tissue | Concentration (ng eq/g) |
| Bile | 728,000 |
| Gall Bladder | 583,000 |
| Liver | 29,800 |
| Pancreas | 14,200 |
| Kidney (Cortex) | 12,700 |
| Kidney (Medulla) | 12,700 |
| Kidney(s) | 12,700 |
| Harderian Gland | 11,600 |
| Eye (Uveal Tract) | 10,300 |
| Lung(s) | 9,840 |
| Data sourced from Fontenot et al. (2017). researchgate.net |
Table 2: Concentration of ¹⁴C-Zuclomiphene in Male Mouse Tissues (24 Hours Post-Dose) Concentrations are expressed in ng equivalents of ¹⁴C-Zuclomiphene free base per gram of tissue.
| Tissue | Concentration (ng eq/g) |
| Eye (Uveal Tract) | 6,680 |
| Liver | 4,180 |
| Gall Bladder | 3,960 |
| Bile | 2,420 |
| Harderian Gland | 2,210 |
| Eye(s) | 1,560 |
| Pancreas | 1,380 |
| Intra-orbital Lacrimal Gland | 1,280 |
| Kidney (Cortex) | 1,220 |
| Preputial Gland | 1,170 |
| Data sourced from Fontenot et al. (2017). researchgate.net |
Mechanistic Elucidation of Zuclomiphene’s Biological Actions in Research Models
Estrogen Receptor Modulation and Selective Estrogen Receptor Modulator (SERM) Activity
Zuclomiphene-D4 citrate's primary mechanism of action involves its interaction with estrogen receptors (ERs), where it exhibits properties of both an antagonist and a weak agonist, qualifying it as a SERM. glpbio.comncats.io This dual activity is highly dependent on the specific tissue and the local estrogen environment.
Competitive Binding Dynamics with Estrogen Receptors in Target Tissues
In research models, Zuclomiphene-D4 citrate (B86180) demonstrates competitive binding to estrogen receptors in key tissues such as the hypothalamus, pituitary, and ovary. By occupying these receptors, it can block the action of endogenous estrogens. This antiestrogenic effect is particularly significant in the hypothalamus, where it plays a crucial role in regulating the reproductive axis. vulcanchem.com The binding affinity of zuclomiphene (B94539) for ERα has been shown to be significant, with in vitro assays indicating a 50% inhibitory concentration (IC50) of 18 nM. It also displays a 5-fold selectivity for ERα over ERβ. vulcanchem.com
Analysis of Differential Agonist and Antagonist Properties of Isomers
Clomiphene citrate is a racemic mixture of two isomers: zuclomiphene (the cis-isomer) and enclomiphene (B195052) (the trans-isomer). ncats.iomensreproductivehealth.com These isomers possess distinct pharmacological profiles. Zuclomiphene is generally considered to have weaker estrogenic activity compared to enclomiphene. ncats.io However, its antagonist effects are more potent, particularly in inhibiting luteinizing hormone (LH) secretion. medchemexpress.comglpbio.commedchemexpress.comglpbio.com In contrast, enclomiphene is a more potent estrogen antagonist and is primarily responsible for the stimulation of gonadotropin release. mensreproductivehealth.com The long half-life of zuclomiphene means it can persist in the body, potentially leading to prolonged estrogenic effects in certain tissues. ncats.iomensreproductivehealth.com
Table 1: Comparative Properties of Clomiphene Isomers
| Property | Zuclomiphene (cis-isomer) | Enclomiphene (trans-isomer) |
|---|---|---|
| Estrogenic Activity | Weak agonist | Stronger antagonist |
| Antiestrogenic Activity | Potent, especially on LH secretion | Potent |
| Half-life | Long (~30-50 days) mensreproductivehealth.com | Short (~10 hours) mensreproductivehealth.com |
| Primary Action | Inhibition of LH secretion medchemexpress.comglpbio.commedchemexpress.comglpbio.com | Stimulation of GnRH, LH, and FSH mensreproductivehealth.com |
Hypothalamic-Pituitary-Gonadal Axis Regulation Studies
This compound's interaction with estrogen receptors in the hypothalamus and pituitary gland directly impacts the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Research on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion Inhibition
A key finding in research involving zuclomiphene is its ability to inhibit the secretion of LH more effectively than its trans-isomer, enclomiphene. medchemexpress.comglpbio.commedchemexpress.comglpbio.com This inhibitory effect is a consequence of its antiestrogenic action at the level of the pituitary and hypothalamus. By blocking estrogen's negative feedback, one might expect an increase in gonadotropins; however, the weak estrogenic agonist activity of zuclomiphene can also contribute to the suppression of LH release. Studies in male murine models have shown that zuclomiphene can suppress LH secretion significantly. vulcanchem.com
Mechanisms of Gonadotropin-Releasing Hormone (GnRH) Secretion Stimulation
While zuclomiphene itself is more associated with LH inhibition, the broader mechanism of clomiphene citrate involves the stimulation of Gonadotropin-Releasing Hormone (GnRH) secretion. This is primarily attributed to the antiestrogenic effects of the enclomiphene isomer at the hypothalamus. mensreproductivehealth.com By blocking estrogen receptors, the hypothalamus perceives a low estrogen state, leading to an increase in the pulsatile release of GnRH. This, in turn, stimulates the pituitary gland to produce more LH and FSH. Research comparing the isomers has indicated that zuclomiphene exhibits a 3.5-fold greater suppression of GnRH pulsatility compared to the trans-isomer. vulcanchem.com
Investigations into Hypocholesterolemic Activity
Beyond its effects on the reproductive axis, zuclomiphene has been identified as an orally active hypocholesterolemic agent in research studies. medchemexpress.comglpbio.commedchemexpress.comglpbio.com The mechanisms underlying this cholesterol-lowering effect are still under investigation but are thought to be related to its interaction with estrogen receptors and potentially other cellular pathways involved in cholesterol metabolism.
Table 2: Investigated Biological Activities of Zuclomiphene
| Biological Action | Primary Mechanism | Key Research Findings |
|---|---|---|
| Estrogen Receptor Modulation | Competitive binding to ERα and ERβ | IC50 of 18 nM for ERα binding vulcanchem.com |
| HPG Axis Regulation | Inhibition of LH secretion | More potent inhibitor of LH than enclomiphene medchemexpress.comglpbio.commedchemexpress.comglpbio.com |
| Hypocholesterolemic Activity | Under investigation | Identified as an orally active agent medchemexpress.comglpbio.commedchemexpress.comglpbio.com |
Exploration of Biochemical and Morphological Responses to Hypocholesterolemic Agents in Research Models
Zuclomiphene has been identified as an orally active hypocholesterolemic agent in research studies. nih.govresearchgate.netunl.edu Investigations into its effects on lipid profiles have been a key area of interest. A notable study explored the biochemical and morphological responses of hydrolytic enzymes in the developing brain of rats to various hypocholesterolemic agents, including zuclomiphene. researchgate.netunl.educambridge.org This research highlighted that agents which lower cholesterol can induce significant changes in the biochemical and structural makeup of developing tissues. cambridge.org
Further studies in animal models have examined the broader effects of such agents. For instance, research on developing rat muscle membranes demonstrated that zuclomiphene, along with other hypocholesterolemic compounds, could cause alterations in the muscle tissue. mdpi.com These studies collectively underscore the systemic impact of agents that interfere with cholesterol synthesis and metabolism, revealing changes at both the biochemical and morphological levels in various tissues. cambridge.orgmdpi.com
Related Signaling Pathways and Lipid Metabolism Research
The influence of zuclomiphene and its parent compound, clomiphene citrate, extends to the regulation of key signaling pathways involved in metabolism. Recent research has implicated Transcription factor EB (TFEB), a primary regulator of the autophagy-lysosomal pathway, in processes like lipid catabolism. scirp.org Clomiphene citrate has been identified as an activator of TFEB, suggesting a mechanism by which it may influence lipid metabolism through the enhancement of lipophagy and lipolysis. scirp.org
Estrogen receptors (ERα and ERβ), the primary targets of zuclomiphene, are known to play a role in modulating the central pathways of lipid metabolism. researchgate.net They can influence the expression of genes involved in lipogenesis and lipid oxidation in tissues such as the liver, adipose tissue, and skeletal muscle. researchgate.net While direct, detailed studies on zuclomiphene's specific impact on these pathways are part of ongoing research, its action as an estrogen receptor modulator suggests its involvement in these regulatory networks. The PI3K-AKT signaling pathway, a critical regulator of cell growth, is also implicated. In granulosa cells, oxidative stress can downregulate this pathway, and compounds affecting estrogen signaling may interact with these processes. oup.com A study on PCOS mouse models treated with clomiphene citrate investigated the expression of Pten and Pik3ca, key genes in the PI3K/AKT pathway, indicating that Pten expression was significantly affected. cambridge.org
Cellular and Molecular Level Studies
At the cellular and molecular level, the primary mechanism of zuclomiphene involves its interaction with estrogen receptors, which has been extensively studied.
Zuclomiphene functions as a selective estrogen receptor modulator (SERM). mdpi.com It is capable of interacting with tissues that contain estrogen receptors, such as the hypothalamus, pituitary, and ovary. frontiersin.orgnih.gov The core of its action is competitive binding to these estrogen receptors, potentially displacing endogenous estrogens. mdpi.comfrontiersin.orgnih.gov This competitive inhibition can lead to a delay in the replenishment of intracellular estrogen receptors. frontiersin.orgnih.gov
Research has shown that zuclomiphene possesses estrogenic agonist properties in certain contexts. In a study using an immortalized rat embryonic hypothalamic cell line (D12), zuclomiphene acted as an estrogen agonist, stimulating progesterone (B1679170) receptor binding. The antitumor activity of zuclomiphene has also been compared with its relative binding affinity for the nuclear estrogen receptor. Studies analyzing the binding kinetics have demonstrated that both zuclomiphene and enclomiphene can inhibit the positive cooperative binding of estradiol (B170435) to the estrogen receptor.
| Compound | Activity in D12 Cells | EC50 / IC50 (nM) |
| Zuclomiphene | Agonist | 100 (EC50) |
| Enclomiphene | Antagonist | 77 (IC50) |
| Estradiol | Agonist | - |
| Raloxifene | Antagonist | 1 (IC50) |
| Tamoxifen | Antagonist | 174 (IC50) |
Table based on data from studies on a rat hypothalamic cell line.
The influence of clomiphene citrate, containing zuclomiphene, extends to gene expression within ovarian granulosa cells. Research in animal models indicates that clomiphene citrate can induce apoptosis (programmed cell death) in these cells. frontiersin.org This process is associated with an increase in reactive oxygen species (ROS) and elevated expression of the pro-apoptotic gene bax. frontiersin.orgnih.gov The induction of apoptosis in granulosa cells can lead to a hypoestrogenic state within the ovary. frontiersin.orgnih.gov
Studies on PCOS mouse models treated with clomiphene citrate have specifically investigated gene expression changes. One such study analyzed the expression of Pten and Pik3ca, genes involved in the critical PI3K/AKT signaling pathway which regulates cell proliferation and differentiation. cambridge.org The results showed that Pten expression was significantly altered in the treatment groups, suggesting that this pathway is a target of clomiphene's action in ovarian tissue. cambridge.org While a complete transcriptomic profile of zuclomiphene's effect is still an area of active investigation, these findings point to specific molecular pathways and gene expression changes in granulosa cells.
Preclinical in Vivo Research Models for Zuclomiphene Isomer Effects
Rodent Models for Investigating Reproductive Physiology
Preclinical research utilizing rodent models has been instrumental in elucidating the distinct physiological effects of clomiphene citrate (B86180) isomers. These studies have highlighted the differential impacts of zuclomiphene (B94539) and enclomiphene (B195052) on the male reproductive system.
Differential Effects on Male Mammalian Reproductive Organs (e.g., Leydig Cells, Epididymis, Seminal Vesicles)
Studies in male mice have revealed that zuclomiphene citrate can have significant and potentially detrimental effects on reproductive tissues. nih.govresearchgate.net A chronic dosing study comparing zuclomiphene citrate and enclomiphene citrate in male mice demonstrated that zuclomiphene treatment was uniquely associated with profound effects on Leydig cells, the epididymis, and seminal vesicles. nih.govresearchgate.net In contrast, the enclomiphene isomer showed no adverse effects on testicular histology. nih.govresearchgate.net
Research in immature male rats further corroborates these findings. Administration of zuclomiphene led to an inhibition of weight gain in the testes and accessory glands. nih.gov In castrated immature rats, while clomiphene isomers stimulated an increase in the weight of seminal vesicles compared to controls, this growth did not reach the levels seen in normal, intact animals. nih.gov The evidence from these rodent models suggests that the zuclomiphene isomer can exert notable, and in some cases pernicious, effects on the structural integrity of male reproductive organs. nih.govresearchgate.net
Table 1: Observed Effects of Zuclomiphene on Male Rodent Reproductive Organs
| Organ/Cell Type | Animal Model | Observed Effect | Source |
|---|---|---|---|
| Leydig Cells | Male Mice | Profound effects observed with Zuclomiphene treatment. | nih.govresearchgate.net |
| Epididymis | Male Mice | Profound effects observed; no sperm seen in some high-dose studies. | nih.govresearchgate.netmdpi.com |
| Seminal Vesicles | Male Mice | Profound effects observed with Zuclomiphene treatment. | nih.govresearchgate.net |
| Testis | Immature Male Rats | Inhibited weight increase. | nih.gov |
| Accessory Glands | Immature Male Rats | Inhibited weight increase. | nih.gov |
Impact on Spermatogenesis and Serum Hormone Levels in Animal Studies
The impact of zuclomiphene on spermatogenesis and hormonal regulation has been a key area of investigation. In male mice, treatment with zuclomiphene was linked to significant changes in serum levels of testosterone (B1683101), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). nih.govresearchgate.net Conversely, treatment with the enclomiphene isomer was found to have positive effects on testosterone production. nih.govresearchgate.net
Studies in immature male rats showed that zuclomiphene treatment arrested spermatogenesis at the primary spermatocyte stage. nih.gov This is a more severe arrest compared to enclomiphene, which halted spermatogenesis at the later young spermatid stage. nih.gov Furthermore, in intact rats, all forms of clomiphene suppressed LH and testosterone secretion. nih.gov Zuclomiphene, in particular, was identified as the most potent inhibitor of LH secretion in castrated rats. nih.gov Long-term administration of high doses of zuclomiphene in male mice has been observed to lead to a marked reduction in spermatogenesis, to the point where no sperm were seen in the testes and epididymes. mdpi.com
Table 2: Effects of Zuclomiphene on Spermatogenesis and Hormones in Rodent Models
| Parameter | Animal Model | Observed Effect of Zuclomiphene | Source |
|---|---|---|---|
| Spermatogenesis | Immature Male Rats | Arrested at the primary spermatocyte stage. | nih.gov |
| Spermatogenesis | Male Mice | Marked reduction; absence of sperm in testes and epididymes with high doses. | mdpi.com |
| Serum Luteinizing Hormone (LH) | Male Mice | Affected by treatment. | nih.govresearchgate.net |
| Serum Luteinizing Hormone (LH) | Immature Male Rats | Secretion suppressed; most potent inhibitor among isomers in castrated models. | nih.gov |
| Serum Follicle-Stimulating Hormone (FSH) | Male Mice | Affected by treatment. | nih.govresearchgate.net |
| Serum Testosterone | Male Mice | Affected by treatment. | nih.govresearchgate.net |
| Serum Testosterone | Immature Male Rats | Secretion suppressed. | nih.gov |
Polycystic Ovary Syndrome (PCOS) Animal Models
Animal models are crucial for understanding the pathophysiology of Polycystic Ovary Syndrome (PCOS), a common endocrine disorder. informaticsjournals.co.innih.gov Studies using these models, often induced by agents like letrozole, investigate potential therapeutic mechanisms. informaticsjournals.co.innih.gov Research on clomiphene citrate, a mixture of zuclomiphene and enclomiphene isomers, in PCOS rat models provides insights into its effects on follicular health, hormonal balance, and metabolic pathways. nih.govresearchgate.net
Follicular Fluid Metabolomics in PCOS Rat Models
Metabolomic analysis of follicular fluid offers a window into the microenvironment of the developing oocyte. nih.govfrontiersin.org In a letrozole-induced PCOS rat model, treatment with clomiphene citrate was shown to significantly alter the metabolic profile within the follicular fluid. nih.govresearchgate.net The study identified 153 adjusted metabolites following clomiphene citrate administration. nih.govresearchgate.net Among these, 16 metabolites, including key steroids like testosterone, androstenedione, and 17α-hydroxyprogesterone, as well as cholic acid, were pinpointed as potential biomarkers for the therapeutic action of clomiphene citrate in improving ovulation disorders associated with PCOS. nih.govresearchgate.net
Table 3: Potential Biomarkers in Follicular Fluid of PCOS Rats After Clomiphene Citrate Treatment
| Metabolite Category | Identified Potential Biomarkers | Source |
|---|---|---|
| Steroid Hormones | Testosterone, Androstenedione, 17α-hydroxyprogesterone | nih.govresearchgate.net |
| Bile Acids | Cholic Acid | nih.govresearchgate.net |
| Total Adjusted Metabolites | 153 | nih.govresearchgate.net |
Regulation of Estrous Cycles and Serum Hormone Levels in Animal Studies
PCOS is characterized by hormonal imbalances and irregular or absent estrous cycles. springermedizin.dekoreamed.org In rat models of PCOS, clomiphene citrate treatment has demonstrated regulatory effects on these parameters. nih.govresearchgate.net Specifically, administration of clomiphene citrate helped to regulate the estrous cycles and reduce ovarian weight in PCOS rats. nih.govresearchgate.net It also modulated serum hormone levels, which are typically dysregulated in this condition. nih.govresearchgate.net These findings suggest that the mechanism by which clomiphene citrate improves ovulation disorders is linked to its ability to regulate the secretion of serum hormones. nih.govresearchgate.net
Amelioration of Multi-Metabolic Pathways (e.g., Tryptophan Metabolism, Steroid Hormone Biosynthesis) in Animal Models
Beyond direct hormonal regulation, the therapeutic effects of clomiphene citrate in PCOS models appear to involve broader metabolic pathways. nih.govresearchgate.net Pathway enrichment analysis revealed that the metabolic changes induced by clomiphene citrate were primarily associated with tryptophan metabolism and steroid hormone biosynthesis. nih.govresearchgate.net The amelioration of these multi-metabolic pathways is considered a key part of the mechanism through which clomiphene citrate improves ovulation disorders in these animal models. nih.govresearchgate.net This highlights a complex interplay between hormonal regulation and systemic metabolism in the pathophysiology and treatment of PCOS. nih.govresearchgate.net
Advanced Research Applications and Methodological Enhancements
Utilization in Stable Isotope-Labeled Inhibitor Research for Cellular Experiments
Zuclomiphene-D4 citrate (B86180) is classified as a stable isotope-labeled inhibitor and is frequently used in cellular experiments to trace metabolic pathways and drug interactions. medchemexpress.commedchemexpress.com In this context, the deuterium-labeled compound acts as a tracer that can be distinguished from the endogenous or non-labeled administered compound through mass spectrometry. This allows researchers to monitor the metabolic fate of zuclomiphene (B94539) within a biological system without interference from other substances.
The primary advantage of using a stable isotope-labeled compound like Zuclomiphene-D4 citrate is the ability to perform quantitative analysis with high precision. The deuterated standard co-elutes with the non-labeled analyte during chromatographic separation but is differentiated by its higher mass. This methodology, known as stable isotope dilution analysis, is the gold standard for quantitative bioanalysis due to its ability to correct for sample loss during preparation and variations in instrument response.
Application in Therapeutic Drug Monitoring Research Methodologies for Drug Levels in Biological Samples
Therapeutic Drug Monitoring (TDM) is a critical area of research aimed at optimizing drug efficacy and minimizing toxicity by maintaining drug concentrations within a target therapeutic range. This compound plays a pivotal role as an internal standard in the development and validation of TDM research methodologies. medchemexpress.commedchemexpress.com Research has indicated that monitoring the plasma concentrations of clomiphene isomers, particularly zuclomiphene, could significantly improve treatment individualization. nih.gov
Studies on long-term clomiphene citrate administration have revealed that the ratio of its isomers, enclomiphene (B195052) (ENC) and zuclomiphene (ZUC), can change dramatically over time, with zuclomiphene becoming the predominant isomer in serum. nih.gov This finding highlights the necessity for research methods that can accurately and separately quantify each isomer. The use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enables the precise measurement of zuclomiphene levels in biological samples, such as plasma, providing crucial data for pharmacokinetic and pharmacodynamic studies. vulcanchem.comnih.gov
| Pharmacokinetic Parameter | Finding in Primate Models |
| Oral Bioavailability | 89% vulcanchem.com |
| Plasma Half-life | 14.2 hours (compared to 12.8 hours for non-deuterated form) vulcanchem.com |
| Primary Metabolites | N-desethyl-zuclomiphene-D3 and hydroxylated derivatives vulcanchem.com |
This table presents pharmacokinetic data for this compound based on research findings.
Development of New Research Protocols and Bioanalytical Assays for Zuclomiphene Isomers
The development of robust and reliable bioanalytical assays is essential for pharmaceutical research. This compound is a key material for creating new research protocols designed to study zuclomiphene and its isomers. clearsynth.com These protocols are often centered around LC-MS/MS, a highly sensitive and specific technique for identifying and quantifying molecules in complex mixtures. vulcanchem.com
By serving as an internal standard, this compound ensures the accuracy and reproducibility of these assays, which are used for:
Pharmacokinetic Analysis: Tracking drug absorption, distribution, metabolism, and excretion (ADME). The deuterated label allows for precise measurement of zuclomiphene's distribution and clearance. vulcanchem.com
Metabolite Identification: Identifying the byproducts of drug metabolism. The deuterium (B1214612) atoms help in tracing the metabolic transformation of the parent drug. vulcanchem.comresearchgate.net
Comparative Isomer Studies: Facilitating direct comparisons between zuclomiphene and enclomiphene in co-administration studies to understand their differential effects and metabolic pathways. vulcanchem.com
The availability of this stable isotope standard is suitable for analytical method development and validation (AMV) as well as for Quality Control (QC) applications in research settings. clearsynth.com
Exploration of Non-Canonical Biological Activities in Research (e.g., reported effects on Ebola virus infections in research settings)
Beyond its well-established role as an estrogen receptor modulator, zuclomiphene is being investigated for other potential biological activities. ncats.io A notable area of this exploratory research is its effect on viral infections. Research has shown that clomiphene and its isolated isomers may have an effect on Ebola virus infections. researchgate.net
Q & A
Q. How can researchers synthesize Zuclomiphene-D4 citrate with high isotopic purity, and what analytical techniques are critical for validating its structural integrity?
Answer:
- Synthesis : Use sodium citrate (Na3Ct) as a stabilizing agent in aqueous solutions under controlled pH (ideally >6.2 to avoid polycrystalline nanowire formation ). Optimize the HAuCl4/Na3Ct ratio to ensure complete deuteration at specific positions.
- Validation : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity (>99% D4 incorporation). Differential scanning calorimetry (DSC) can verify citrate coordination stability .
Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C for 12 weeks. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Data Analysis : Use Arrhenius kinetics to predict shelf life. For statistical rigor, apply a two-way ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .
Q. How can this compound be utilized as an internal standard in LC-MS studies of clomiphene isomers?
Answer:
- Method Development : Prepare calibration curves using deuterated and non-deuterated standards in a 1:1 ratio. Optimize ionization parameters (e.g., ESI+ mode, 350°C source temperature) to minimize matrix effects.
- Validation : Calculate recovery rates (95–105%) and limit of quantification (LOQ < 1 ng/mL) per ICH guidelines. Cross-validate with non-deuterated clomiphene to confirm specificity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on this compound’s estrogen receptor (ER) binding affinity compared to its non-deuterated counterpart?
Answer:
- Experimental Design :
- In vitro : Use ERα/β competitive binding assays with tritiated estradiol (³H-E2). Include triplicate measurements and negative controls (e.g., tamoxifen).
- In silico : Perform molecular docking simulations (AutoDock Vina) to compare binding poses.
- Data Interpretation : Apply the Hill equation to calculate IC50 values. Address variability by stratifying data based on receptor subtype and solvent polarity effects .
Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacokinetic studies?
Answer:
- Process Optimization : Implement design of experiments (DoE) to identify critical parameters (e.g., pH, stirring rate). Use response surface methodology (RSM) for multivariate analysis.
- Quality Control : Adopt real-time pH monitoring and inline FTIR spectroscopy to track citrate coordination dynamics. Validate batches using multivariate statistical process control (MSPC) .
Q. How can researchers reconcile discrepancies in metabolic pathway data for this compound across species (e.g., rat vs. human hepatocytes)?
Answer:
- Methodology :
- In vitro Metabolism : Incubate Zuclomiphene-D4 with liver microsomes from rats and humans. Quantify metabolites using UPLC-QTOF-MS.
- Cross-Species Analysis : Apply hierarchical clustering to identify species-specific cytochrome P450 (CYP) isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats).
- Statistical Framework : Use Fisher’s exact test to compare metabolite prevalence (p < 0.01) and adjust for false discovery rates (FDR) .
Data Contradiction Analysis Framework
Key Methodological Guidelines
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with practical constraints .
- Data Integrity : Use Zotero for citation management and metadata tagging to ensure reproducibility .
- Peer Review : Preemptively address common pitfalls (e.g., insufficient sample size, unvalidated assays) using the PICO framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
